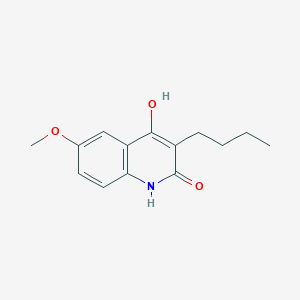
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as IQ-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. IQ-1 belongs to the class of quinolinecarboxamide compounds and is structurally similar to other quinoline-based compounds.
Mécanisme D'action
The mechanism of action of 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its binding to the TCF/beta-catenin complex, which is a key component of the Wnt/beta-catenin signaling pathway. This binding prevents the complex from interacting with DNA and activating downstream genes, thereby inhibiting the pathway. 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to be highly selective for the TCF/beta-catenin complex, with minimal effects on other signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has a range of biochemical and physiological effects. In addition to its inhibitory effects on the Wnt/beta-catenin signaling pathway, 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in various cancer cell lines. It has also been shown to inhibit the proliferation of cancer cells and to sensitize them to chemotherapy. In addition, 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for use in laboratory experiments. Its high selectivity for the TCF/beta-catenin complex makes it a valuable tool for studying the role of the Wnt/beta-catenin signaling pathway in disease. Its ability to induce apoptosis and inhibit cell proliferation also makes it a useful tool for studying cancer. However, there are also limitations to its use. For example, 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has poor solubility in water, which can make it difficult to use in certain experiments. Its effects on other signaling pathways are not well understood, which can make it challenging to interpret results.
Orientations Futures
There are several future directions for research on 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can sensitize cancer cells to chemotherapy, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential use in the treatment of inflammatory diseases. 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have anti-inflammatory effects, and further research is needed to determine its potential as a therapeutic agent. Additionally, further research is needed to understand the effects of 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide on other signaling pathways and to determine its potential for use in other areas of scientific research.
Méthodes De Synthèse
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of several starting materials. One common method involves the condensation of 2-aminoacetophenone with isopropyl isocyanate to form the intermediate compound, which is then reacted with 2,3-dichloro-1,4-naphthoquinone to yield 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been studied extensively for its potential applications in scientific research. One of the most significant applications of 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its use as a selective inhibitor of the Wnt/beta-catenin signaling pathway. This pathway plays a crucial role in the regulation of cell growth and differentiation and is implicated in various diseases, including cancer. 4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to selectively inhibit the pathway without affecting other signaling pathways, making it a valuable tool for studying the role of Wnt/beta-catenin signaling in disease.
Propriétés
IUPAC Name |
4-hydroxy-1-methyl-2-oxo-N-propan-2-ylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-8(2)15-13(18)11-12(17)9-6-4-5-7-10(9)16(3)14(11)19/h4-8,17H,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLIMYHKBQUIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-isopropyl-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-fluorobenzyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914045.png)
![2-[(cyanomethyl)thio]-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914055.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5914059.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-phenylacetamide](/img/structure/B5914066.png)
![2-[(3-cyano-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5914079.png)

![3-bromo-4-hydroxy-7-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914087.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914093.png)
![2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5914100.png)
![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)
![2-{[2-(5-chloro-2-thienyl)-2-oxoethyl]thio}-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914107.png)

